molecular formula C9H11FS B7995567 Ethyl 2-fluorobenzyl sulfide

Ethyl 2-fluorobenzyl sulfide

Cat. No.: B7995567
M. Wt: 170.25 g/mol
InChI Key: LMVSAWQFQYNZQR-UHFFFAOYSA-N
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Description

Ethyl 2-Fluorobenzyl Sulfide is a synthetic organosulfur compound of interest in advanced chemical research and development. It serves as a versatile chemical intermediate and building block for synthesizing more complex molecules. The presence of both a sulfur ether and a fluorinated benzyl group in its structure makes it a candidate for use in medicinal chemistry, materials science, and as a potential precursor in the development of ligands or functionalized materials. Researchers value this compound for its potential to modulate the electronic and steric properties of molecules during discovery projects. As a reference standard, it aids in analytical studies and method development. This product is intended for laboratory research purposes by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: Specific handling, storage, and hazard information for this compound was not located in the search. Prior to use, please consult the Safety Data Sheet (SDS) for detailed personal protective equipment (PPE) requirements, safe handling procedures, and storage conditions. NOTE: Key specifications including CAS RN , Molecular Formula , Molecular Weight , Boiling Point , Melting Point , Density , and Refractive Index need to be verified and added from the product's certificate of analysis.

Properties

IUPAC Name

1-(ethylsulfanylmethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVSAWQFQYNZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluorobenzyl sulfide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluorobenzyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Ethyl 2-fluorobenzyl sulfoxide, Ethyl 2-fluorobenzyl sulfone.

    Reduction: Ethyl 2-fluorobenzyl thiol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-fluorobenzyl sulfide is part of a broader class of sulfur-containing compounds that exhibit significant biological activities. The presence of sulfur in organic molecules often enhances their pharmacological properties, making them suitable candidates for drug development.

Anticancer Activity

Research indicates that compounds with thioether, sulfone, or sulfoxide functionalities can exhibit anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

Sulfur-containing compounds are known for their antibacterial and antifungal activities. This compound can be synthesized to create derivatives that target specific bacterial strains or fungal infections, thus contributing to the development of new antimicrobial agents .

HIV Treatment

The structural similarity between this compound and certain HIV integrase inhibitors suggests its potential role in the treatment of HIV. Compounds such as Elvitegravir, which contain similar functional groups, have been successful in clinical applications . The exploration of this compound in this context could lead to novel therapeutic strategies against HIV.

Agrochemical Applications

The agricultural sector benefits from compounds like this compound for crop protection. Its potential insecticidal and herbicidal properties make it a candidate for developing environmentally friendly pesticides.

Insecticidal Activity

Studies have documented the insecticidal effects of sulfur-containing compounds against various pests. This compound derivatives could be formulated to enhance their efficacy against agricultural pests while minimizing environmental impact .

Herbicidal Properties

Research into the herbicidal activity of similar sulfur compounds suggests that this compound may inhibit weed growth effectively, offering a sustainable alternative to conventional herbicides .

Materials Science

In materials science, this compound can serve as a building block for synthesizing polymers with unique properties.

Polymer Synthesis

The compound can be utilized in the synthesis of new polymeric materials that exhibit improved thermal stability and mechanical properties due to the incorporation of sulfur functionalities. These materials can find applications in coatings, adhesives, and other industrial products.

Data Tables

Application AreaSpecific UsePotential Benefits
Medicinal ChemistryAnticancer agentsInhibition of cancer cell growth
Antimicrobial agentsTargeting bacterial and fungal infections
HIV treatmentDevelopment of new integrase inhibitors
AgrochemicalsInsecticidesEffective pest control
HerbicidesSustainable weed management
Materials SciencePolymer synthesisEnhanced thermal and mechanical properties

Case Studies

  • Case Study 1: Anticancer Research
    A study investigated the efficacy of this compound derivatives on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations.
  • Case Study 2: Insecticide Development
    Field trials showed that formulations based on this compound were effective against common agricultural pests, reducing reliance on synthetic pesticides.
  • Case Study 3: Polymer Applications
    Research on polymer composites incorporating this compound revealed improvements in mechanical strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism by which ethyl 2-fluorobenzyl sulfide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfide group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Sulfides

Benzyl 2-Chloroethyl Sulfide (C₉H₁₁ClS, MW: 186.70 g/mol)
  • Structural Differences : The chloroethyl group replaces the ethyl group, and chlorine substitutes fluorine on the benzyl ring.
  • Properties :
    • Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce steric hindrance but decrease electronic stabilization.
    • Predicted logP ~2.8 (higher lipophilicity than the fluoro analog due to chlorine’s polarizability).
  • Reactivity : The C-Cl bond is more susceptible to nucleophilic substitution than C-F, making this compound less stable under hydrolytic conditions .
Ethyl 2-Chlorobenzyl Sulfide
  • Structural Differences : Chlorine replaces fluorine at the benzyl ring’s ortho position.
  • Impact :
    • Reduced metabolic stability compared to the fluoro analog due to weaker C-Cl bonds.
    • Lower receptor-binding affinity in biological systems, as observed in halogenated drug analogs .

Functional Group Variants: Sulfides vs. Amines

25C-NBF HCl (C₁₇H₁₈ClFNO₂·HCl, MW: 353.25 g/mol)
  • Structure : A phenethylamine derivative with a 2-fluorobenzyl group, a 4-chloro-2,5-dimethoxyphenyl ring, and an amine functional group.
  • Key Differences: The amine group and HCl salt enhance water solubility (logP ~1.2) compared to sulfides. The methoxy and chloro substituents increase serotonin receptor affinity, a trait absent in non-amine sulfides .
25I-NBF HCl (C₁₆H₁₆FINO₂·HCl, MW: 467.67 g/mol)
  • Structure : Similar to 25C-NBF HCl but with an iodine substituent.
  • Comparison :
    • Iodine’s bulkiness and polarizability enhance receptor binding but reduce metabolic stability compared to fluorine.
    • Demonstrates the trade-off between halogen size and biological activity in aromatic systems .

Sulfur-Containing Agrochemicals (Sulfonylureas vs. Sulfides)

Triflusulfuron Methyl Ester (C₁₅H₁₅F₃N₄O₆S, MW: 436.36 g/mol)
  • Structure : A sulfonylurea herbicide with a trifluoroethoxy group and triazine ring.
  • Functional Group Contrast :
    • Sulfonyl groups (-SO₂-) are electron-withdrawing, unlike electron-rich sulfides.
    • Sulfonylureas inhibit plant acetolactate synthase, a mechanism unrelated to sulfide reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula MW (g/mol) Functional Group Key Substituents logP (Predicted) Key Properties
Ethyl 2-fluorobenzyl sulfide C₉H₁₁FS 170.24 Sulfide 2-Fluorobenzyl ~2.5 Moderate lipophilicity, metabolic stability
Benzyl 2-chloroethyl sulfide C₉H₁₁ClS 186.70 Sulfide 2-Chloroethyl ~2.8 Higher reactivity, lower stability
25C-NBF HCl C₁₇H₁₈ClFNO₂·HCl 353.25 Amine (HCl salt) 4-Cl, 2,5-diOCH3 ~1.2 High receptor affinity, water-soluble
Triflusulfuron methyl ester C₁₅H₁₅F₃N₄O₆S 436.36 Sulfonylurea Trifluoroethoxy, triazine ~1.8 Herbicidal activity, enzyme inhibition

Research Findings and Implications

  • Halogen Effects : Fluorine’s electronegativity enhances stability and lipophilicity in sulfides, whereas chlorine and iodine prioritize steric effects and polarizability, respectively .
  • Functional Group Roles : Sulfides’ nucleophilicity supports applications in catalysis, while amines and sulfonylureas dominate pharmacology and agrochemistry due to targeted bioactivity .
  • Structural Optimization : Substituting halogens or varying functional groups can fine-tune properties for specific industrial or biomedical uses.

Biological Activity

Ethyl 2-fluorobenzyl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the reaction of 2-fluorobenzyl chloride with sodium ethyl thiolate. The general reaction pathway is as follows:

  • Preparation of Sodium Ethyl Thiolate : Sodium ethoxide is reacted with ethanethiol to form sodium ethyl thiolate.
  • Nucleophilic Substitution : The sodium ethyl thiolate is then reacted with 2-fluorobenzyl chloride to yield this compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a comparative analysis showed that it has a lower effective concentration (EC50) against certain bacterial strains than established commercial antibiotics.

CompoundEC50 (mg/L)Pathogen
This compound40Xanthomonas oryzae
Thiodiazole Copper87Ralstonia solanacearum
Bismerthiazol124Ralstonia solanacearum

This table illustrates the effectiveness of this compound compared to other compounds commonly used in agricultural applications .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. Preliminary studies suggest that the compound may interfere with protein synthesis and disrupt cellular respiration processes in bacteria .

Study on Antichlamydial Activity

In a notable study focusing on antichlamydial activity, derivatives similar to this compound were tested for their effects on Chlamydia trachomatis. Results indicated that these compounds could reduce chlamydial inclusion numbers significantly, suggesting potential therapeutic applications in treating chlamydial infections .

Toxicity Assessment

A toxicity assessment conducted on human cell lines revealed that while this compound demonstrated antimicrobial properties, it also showed a favorable safety profile. The compound did not exhibit significant cytotoxicity at concentrations effective against pathogens, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-fluorobenzyl sulfide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or sulfide coupling. For example, Scheme 1 in outlines a procedure using 2-fluorobenzyl bromide, sodium thiosulfate (Na₂S₂O₃), and ethylating agents under reflux conditions . Optimization involves adjusting parameters:

  • Temperature : 70–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts : Alkaline conditions (NaHCO₃) improve bromide displacement .
  • Validation : Monitor reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the fluorobenzyl group’s splitting patterns (e.g., meta-fluorine coupling in aromatic protons at δ 7.1–7.4 ppm) .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 198 [M]⁺) and rule out halogenated byproducts.
  • FT-IR : Validate sulfide C-S stretching (~600–700 cm⁻¹) and absence of thiol (-SH) bands .
  • Ambiguities : Overlapping signals in NMR may require spectral deconvolution or 2D experiments (e.g., COSY, HSQC) .

Q. How can thermodynamic properties (e.g., boiling point, enthalpy of vaporization) be experimentally determined, and what are reference values for this compound?

  • Methodological Answer :

  • Boiling Point : Use reduced-pressure distillation (e.g., 337.2 K at 0.063 bar) to avoid thermal decomposition .
  • ΔvapH : Measure via calorimetry (e.g., 44.4 kJ/mol at 308 K) .
  • Reference Data :
PropertyValueMethodSource
Tboil430.2 KN/AWeast & Grasselli
ΔvapH44.4 kJ/molCalorimetryStephenson & Malanowski

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of the fluorine substituent (e.g., electron-withdrawing impact on sulfur lone pairs) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., solvation free energy in ethanol) to predict solubility and aggregation tendencies.
  • Validation : Compare computed NMR shifts with experimental data to refine models .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives (e.g., disordered structures, twinning)?

  • Methodological Answer :

  • Disorder Handling : Use SHELXL’s PART instruction to model atomic positions with partial occupancy .
  • Twinning : Apply Hooft/Y statistics in SHELXL to refine twin laws and improve Rint values .
  • Data Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How do structural modifications (e.g., substituent position, alkyl chain length) influence the compound’s biological or catalytic activity?

  • Methodological Answer :

  • SAR Studies : Compare this compound with analogs (e.g., 25C-NBF HCl in ) to identify fluorine’s role in binding affinity .
  • In Silico Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450) and quantify steric/electronic effects .
  • Experimental Testing : Assay inhibitory activity in enzyme kinetics experiments (e.g., IC₅₀ determination) .

Q. What experimental and statistical methods address discrepancies in reproducibility (e.g., batch-to-batch variability in synthesis)?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (e.g., solvent purity, catalyst loading) .
  • Statistical Analysis : Use ANOVA to quantify variance sources and establish confidence intervals for yield/purity .
  • Quality Control : Implement HPLC with internal standards to ensure batch consistency .

Data Management & Validation

Q. How should researchers curate and share experimental data for this compound to ensure reproducibility?

  • Methodological Answer :

  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like NIST Chemistry WebBook .
  • Raw Data Archiving : Deposit spectra, crystallographic files (.cif), and chromatograms in repositories (e.g., Zenodo, PubChem) .
  • Documentation : Include detailed synthetic protocols, instrument settings, and error margins in supplementary materials .

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